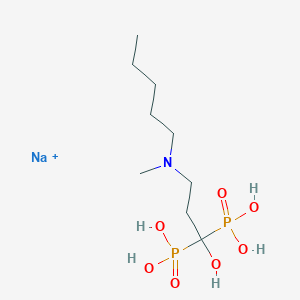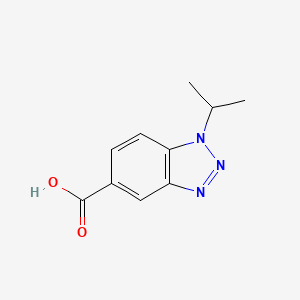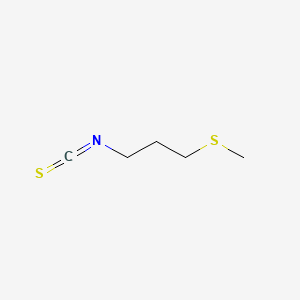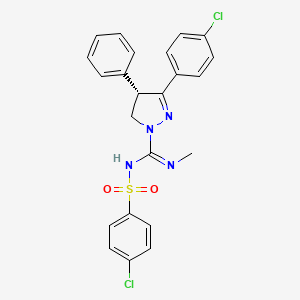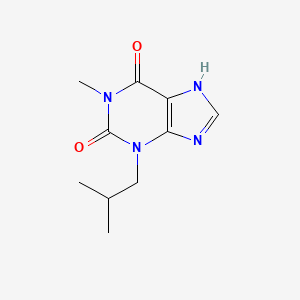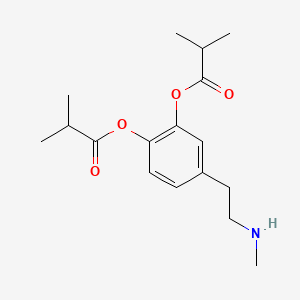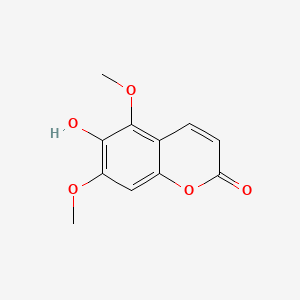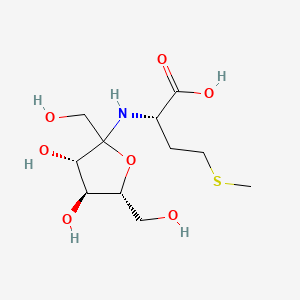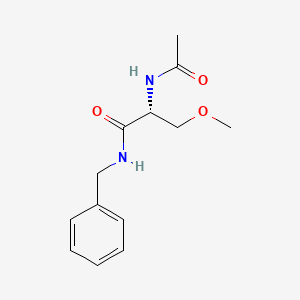
ラコスアミド
概要
説明
Lacosamide is an antiepileptic drug used to treat partial-onset seizures and primary generalized tonic-clonic seizures . It acts on the central nervous system (CNS) to reduce the number and severity of seizures .
Synthesis Analysis
The total synthesis of Lacosamide has been reported in several studies . The key step in the synthesis is a stereospecific allyl cyanate-to-isocyanate rearrangement, which proceeds with chirality transfer . The enantiopure starting material for the rearrangement step was accessed from ethyl L-lactate .Molecular Structure Analysis
Lacosamide has a molecular formula of C13H18N2O3 . Its molecular weight is 250.29 g/mol .Chemical Reactions Analysis
Lacosamide exhibits a pharmacodynamic effect that is closely correlated with its plasma concentration . The pharmacokinetic and pharmacodynamic relationship for reduction of seizure frequency can be described by a maximum effect (E_max) model .Physical And Chemical Properties Analysis
Lacosamide is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 h after intake . Its oral bioavailability is high (100%) for a dose up to 800 mg . Variability in pharmacokinetic parameters is low (coefficients of variation almost all <20 %) .科学的研究の応用
抗てんかん薬
ラコスアミドは、第3世代の新しい抗てんかん薬です . 2008年に部分発作の補助療法として初めて承認されました . 2014年、米国食品医薬品局(FDA)は、部分発作の単剤療法として承認しました .
薬物相互作用研究
てんかんは慢性疾患であるため、ほとんどの患者は長期にわたって抗てんかん薬を必要とするため、薬物相互作用(DDI)を考慮することがさらに重要です . ラコスアミドとその代謝物であるO-デスメチルラコスアミド(ODL)は、ニソルジピンとのDDIについて、in vivoおよびin vitroで研究されています .
薬物動態研究
ラコスアミドの薬物動態的特性を説明し、薬物動態と薬力学の観点から、併用する抗てんかん薬がラコスアミドに与える相互作用効果を強調しています .
分析方法の開発
ラコスアミドとODLを同時に定量するための、超高速液体クロマトグラフィータンデム質量分析法(UPLC-MS / MS)アッセイが開発されました . この方法は、ラコスアミドとニソルジピンの相互作用をin vivoおよびin vitroで研究するために使用されてきました .
物理化学的および生物薬剤学的特性の研究
ラコスアミドは、物質の物理化学的および生物薬剤学的特性に対する摩擦化学作用の過程における機械的負荷の影響を研究するための例として使用されてきました . この研究では、レーザー散乱、電子顕微鏡、FR-IR、および生物薬剤学的アプローチによる機械的負荷の完全なサイクルが行われました .
薬物放出速度論の改善
機械的負荷の完全なサイクルを受けたラコスアミドは、医薬品原薬(API)の放出速度論が改善されました . 機械的負荷の完全なサイクルの前後のサンプルの水中における溶解速度定数の比率は2.4でした .
作用機序
Target of Action
Lacosamide’s primary target is the voltage-gated sodium channels in the neurons . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are essential for the transmission of signals in the nervous system .
Mode of Action
Lacosamide selectively enhances the slow inactivation of voltage-gated sodium channels . This interaction with sodium channels is stereoselective . By enhancing slow inactivation, lacosamide stabilizes hyperexcitable neuronal membranes, inhibits repetitive neuronal firing, and reduces long-term channel availability without affecting physiological function .
Biochemical Pathways
The major metabolic pathway of lacosamide involves CYP2C9, CY2C19, and CYP3A4-mediated demethylation . This metabolism leads to the formation of O-desmethyl lacosamide and other unidentified metabolites .
Pharmacokinetics
Lacosamide exhibits linear pharmacokinetics and is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 hours after intake . Its oral bioavailability is high (100%) for a dose up to 800 mg . Lacosamide is moderately metabolized in the liver, with approximately 40% of an administered dose excreted as unchanged lacosamide in urine . The elimination half-life is approximately 13 hours in young subjects and 14–16 hours in elderly subjects .
Result of Action
The molecular and cellular effects of lacosamide’s action result in the stabilization of hyperexcitable neuronal membranes and inhibition of neuronal firing . This leads to a reduction in seizure frequency, making lacosamide effective in the treatment of partial-onset seizures and primary generalized tonic-clonic seizures .
Action Environment
Environmental factors such as age, body mass index, epilepsy duration, medication time, and concomitant enzyme-inducing antiseizure medications can influence lacosamide’s action . For instance, patients taking concomitant enzyme-inducing antiseizure medications with lacosamide had a significantly lower mean lacosamide plasma concentration . Additionally, a positive trend was found between age and lacosamide serum concentrations .
Safety and Hazards
Clinical use of Lacosamide should be noticed and avoided in relation to adverse drug reactions (ADRs) since it raises the risk of cardiac arrest, ventricular fibrillation, Stevens-Johnson syndrome, and rhabdomyolysis . The incidence of adverse effects (AEs) were reported in real-world studies (0.57, 95% CI: 0.43, 0.72) and randomized controlled trials (RCTs) (0.59, 95% CI: 0.42–0.76) .
特性
IUPAC Name |
(2R)-2-acetamido-N-benzyl-3-methoxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPJLAIAVCUEMN-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](COC)C(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057666 | |
| Record name | Lacosamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Lacosamide is a white to light yellow powder. It is sparingly soluble in water and slightly soluble in acetonitrile and ethanol. | |
| Record name | Lacosamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06218 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
It is proposed that lacosamide's inhibition of sodium channels is responsible for analgesia. Lacosamide may be selective for inhibiting depolarized neurons rather than neurons with normal resting potentials. Pain and nociceptor hyperexcitability are associated with neural membrane depolarization. Lacosamide binds to collapsin response mediator protein-2 (CRMP-2), a phosphoprotein which is expressed primarily in the nervous system and is involved in neuronal differentiation and control of axonal outgrowth. The role CRMP-2 of binding in seizure control is hasn't been elucidated. | |
| Record name | Lacosamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06218 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
175481-36-4 | |
| Record name | Lacosamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175481-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lacosamide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175481364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lacosamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06218 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lacosamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanamide, 2-(acetylamino)-3-methoxy-N-(phenylmethyl)-, (2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.805 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lacosamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/563KS2PQY5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
140-146˚C | |
| Record name | Lacosamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06218 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Hydroxy-3-[1-[2-(4-morpholinoanilino)-2-oxo-ethyl]triazol-4-yl]-2-phenyl-benzofuran-5-carboxylic acid](/img/structure/B1674139.png)
![[(6,7-Dichloro-2-cyclopentyl-2-methyl-1-oxo-2,3-dihydro-1h-inden-5-yl)oxy]acetic acid](/img/structure/B1674140.png)
